

# Physical and chemical properties of 5-Bromo-2-chlorobenzamide derivatives

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## Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzamide

Cat. No.: B065784

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An In-depth Technical Guide to the Physical and Chemical Properties of **5-Bromo-2-chlorobenzamide** Derivatives

## Abstract

The **5-Bromo-2-chlorobenzamide** scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its unique substitution pattern, featuring both electron-withdrawing chloro and bromo groups, provides a synthetically versatile platform for developing novel therapeutics. This guide offers a comprehensive exploration of the physicochemical properties of the core scaffold, detailed protocols for the synthesis and characterization of its derivatives, and an analysis of the structure-activity relationships that govern their biological effects. Aimed at researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and experimental data to facilitate the rational design and development of next-generation therapeutic agents based on this promising scaffold.

## Introduction: The Strategic Importance of the Benzamide Scaffold

Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.<sup>[1]</sup> The introduction of halogen substituents onto the benzene ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its biological activity.<sup>[1]</sup> The **5-Bromo-2-**

**chlorobenzamide** core is of particular interest due to its dual halogenation. The chlorine atom at the 2-position and the bromine atom at the 5-position create distinct electronic environments and offer multiple reactive sites for synthetic modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been investigated for their potential as anticancer and antimicrobial agents, highlighting its broad therapeutic potential.<sup>[1][2]</sup>

## Physicochemical Properties of the Core Scaffold

A thorough understanding of the parent compound, **5-Bromo-2-chlorobenzamide**, and its common precursor, 5-Bromo-2-chlorobenzoic acid, is essential for designing synthetic routes and interpreting biological data.

### 5-Bromo-2-chlorobenzoic Acid

This compound is the primary starting material for the synthesis of the corresponding benzamide. Its key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClO <sub>2</sub>	[3]
Molecular Weight	235.46 g/mol	[3]
Appearance	White to off-white crystalline solid/powder	[4][5]
Melting Point	154-156 °C	[5][6]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, methanol.	[4]
CAS Number	21739-92-4	[3]

### 5-Bromo-2-chlorobenzamide

The core scaffold itself is a stable, solid compound whose properties dictate the reaction conditions for derivatization.

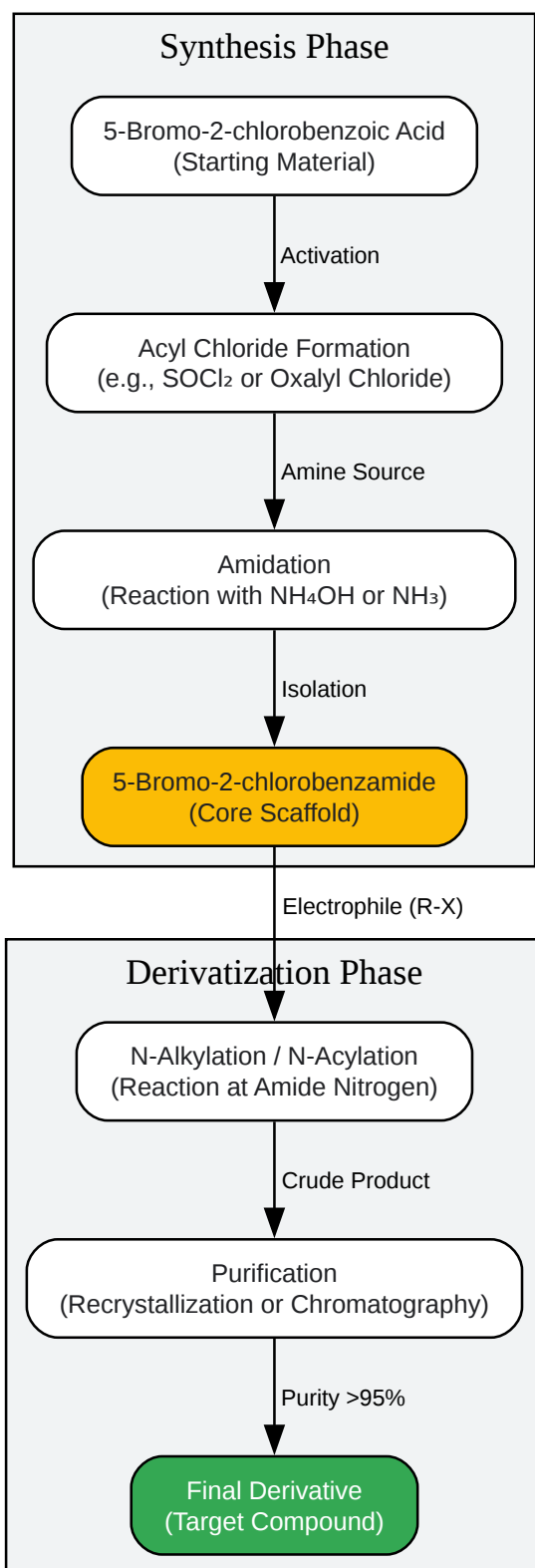
Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClNO	[7]
Molecular Weight	234.48 g/mol	[7]
Appearance	White to off-white solid	[7]
Boiling Point (Predicted)	283.4±30.0 °C	[7]
Density (Predicted)	1.720±0.06 g/cm <sup>3</sup>	[7]
pKa (Predicted)	14.74±0.50	[7]
CAS Number	188774-55-2	[8]

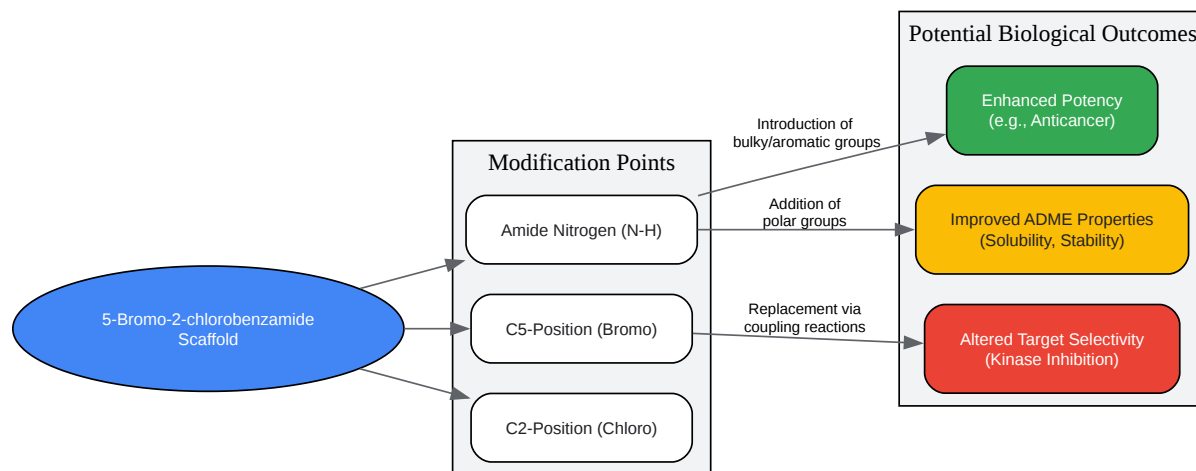
## Synthesis and Derivatization

The chemical versatility of the **5-Bromo-2-chlorobenzamide** scaffold allows for modifications primarily at the amide nitrogen, opening avenues to a vast library of derivatives. The parent benzamide is typically synthesized from 5-Bromo-2-chlorobenzoic acid.

## General Synthesis Workflow

The overall process involves the activation of the carboxylic acid precursor, followed by amidation and subsequent derivatization. This multi-stage approach allows for controlled and efficient synthesis.





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